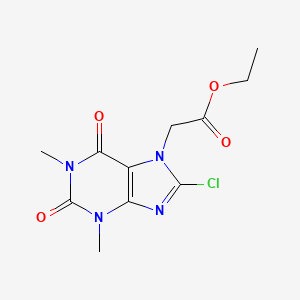

ETHYL 2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE

Description

ETHYL 2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE is a purine derivative characterized by a 1,3-dimethyl-2,6-dioxo core structure with an 8-chloro substituent and an ethyl ester side chain. This compound shares structural homology with TRPA1 receptor antagonists and other purine-based bioactive molecules, where modifications at the 7- and 8-positions significantly influence pharmacological activity .

Properties

IUPAC Name |

ethyl 2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O4/c1-4-20-6(17)5-16-7-8(13-10(16)12)14(2)11(19)15(3)9(7)18/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZKOLZPXLCWMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ETHYL 2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE typically involves multiple steps. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with the preparation of the purine ring system, which involves the use of starting materials such as 8-chloro-1,3-dimethylxanthine.

Reaction Conditions: The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Esterification: The final step involves the esterification of the purine derivative with ethyl acetate to form the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced purine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium thiocyanate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of purine compounds, including ethyl 2-(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate, can exhibit significant anticancer properties. These compounds often act as inhibitors for specific kinases that are overactive in cancer cells. For instance, studies have shown that modifications to the purine structure can enhance selectivity and potency against tumor cells expressing mutated forms of receptor tyrosine kinases .

Inhibition of Kinase Activity

The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. Its structure allows it to interact with the ATP-binding site of these kinases, thereby blocking their activity and leading to reduced cell proliferation in cancerous tissues. This mechanism is particularly relevant for cancers characterized by mutations in genes coding for receptor tyrosine kinases .

Pharmacology

Antiviral Properties

this compound has also been studied for its antiviral properties. Compounds with similar purine structures have shown efficacy against viral infections by inhibiting viral replication processes. The mechanism typically involves interference with viral RNA synthesis or protein translation .

Drug Development

The compound is being explored in the context of drug development for various diseases due to its favorable pharmacokinetic properties. Its ability to penetrate biological membranes makes it a candidate for oral drug formulations aimed at treating chronic conditions like viral infections or certain types of cancer .

Biochemical Research

Biochemical Pathway Studies

Researchers utilize this compound to study biochemical pathways involving purine metabolism. Understanding how this compound interacts within metabolic pathways can provide insights into cellular processes and disease mechanisms .

Enzyme Inhibition Studies

The compound serves as a valuable tool in enzyme inhibition studies. By evaluating its effects on specific enzymes involved in nucleotide metabolism or signal transduction pathways, researchers can better understand the role of purines in cellular functions and their implications in disease states .

-

Case Study on Anticancer Efficacy

In a study published in Molecules, this compound was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations due to its inhibitory effects on specific kinases associated with tumor growth . -

Antiviral Activity Assessment

A recent investigation into the antiviral properties of purine derivatives highlighted the effectiveness of this compound against RNA viruses. The compound exhibited a dose-dependent reduction in viral load in infected cell cultures .

Mechanism of Action

The mechanism of action of ETHYL 2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogues:

Key Observations:

- Ethyl Ester vs. Acetamide : The ethyl ester in the target compound contrasts with the acetamide group in HC-030031 and CHEM-5861526. Esters often act as prodrugs, improving bioavailability by hydrolyzing to active carboxylic acids in vivo, whereas acetamides directly engage in hydrogen bonding with target receptors .

- Aromatic Side Chains : Analogues like HC-030031 and 349401-63-4 feature bulky aromatic groups (e.g., isopropylphenyl, methoxy-methylphenyl) that enhance lipophilicity and receptor affinity. The target compound’s ester group may reduce steric hindrance, favoring different pharmacokinetic profiles .

Pharmacological and Therapeutic Implications

TRPA1 Antagonism and Beyond

- HC-030031 and CHEM-5861528 : These compounds inhibit TRPA1, a ion channel implicated in pain and inflammation, with IC50 values of 4–10 μM. Their acetamide groups are critical for binding to TRPA1’s cysteine residues .

- Target Compound: The 8-chloro and ethyl ester groups may redirect activity toward other targets (e.g., adenosine receptors or phosphodiesterases) due to altered electronic and steric properties. Further assays are needed to confirm this hypothesis .

Biological Activity

Ethyl 2-(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a purine derivative with notable biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. The following sections provide an overview of its biological activities, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C11H13ClN4O4

- Molecular Weight : 300.7 g/mol

- CAS Number : [Not specified in the sources]

This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. Its structural similarity to nucleotides suggests potential roles in nucleotide metabolism and signaling pathways.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to ethyl 2-(8-chloro...) can inhibit key enzymes involved in pathogenic processes. For instance:

- ADP-Ribosylation : The compound may interact with enzymes involved in ADP-ribosylation processes, potentially affecting protein synthesis and cell cycle regulation. This is particularly relevant in the context of bacterial toxins that exploit these pathways to inhibit host cell functions .

Biological Activity Data

The biological activity of ethyl 2-(8-chloro...) can be summarized as follows:

| Activity Type | Mechanism | IC50/EC50 Values |

|---|---|---|

| Enzyme Inhibition | Inhibition of ADP-ribosylation | Ranges from 87 nM to 484 μM |

| Cytotoxicity | Induces apoptosis in specific cell lines | EC50 values from 2.9–16.7 μM |

Case Studies and Research Findings

-

Anti-Virulence Therapeutics :

A study focused on the development of anti-virulence therapeutics highlighted the role of similar purine derivatives in inhibiting bacterial virulence factors. Ethyl 2-(8-chloro...) was explored for its potential to disrupt the function of bacterial toxins that utilize ADP-ribosylation mechanisms to exert their effects on host cells . -

Cytotoxic Effects :

In vitro studies demonstrated that ethyl 2-(8-chloro...) exhibited cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways involved in cell survival and proliferation . -

Comparative Analysis :

A comparative analysis of structurally related compounds revealed that ethyl 2-(8-chloro...) showed superior potency against certain targets compared to other purine derivatives. This positions it as a candidate for further development in therapeutic applications targeting specific diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ETHYL 2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions involving purine derivatives. Key variables include temperature control (70–100°C), pH adjustments, and catalysts like potassium carbonate. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) and recrystallization. Analytical validation via HPLC (≥99.5% purity) and NMR (e.g., δ 1.3–4.2 ppm for ethyl groups) is critical .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : - and -NMR to identify ethyl ester protons (δ ~1.3–4.2 ppm) and purine carbonyl carbons (δ ~160–170 ppm).

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns to confirm molecular weight.

- X-ray crystallography : For unambiguous confirmation of the purine core and substituent geometry .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. For trace analysis, GC-MS with derivatization (e.g., silylation) improves volatility. Validate with internal standards like deuterated ethyl acetate analogs .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substitutions on the purine core?

- Methodological Answer : Regioselectivity at the 8-chloro position is pH-dependent. Basic conditions (pH > 9) favor nucleophilic displacement of chlorine, while acidic conditions stabilize the purine tautomer, altering reactivity. Computational modeling (DFT) of transition states can predict outcomes. Experimental validation via kinetic studies (e.g., monitoring by -NMR) is essential .

Q. What environmental fate and toxicity profiles should be considered for this compound?

- Methodological Answer : Follow the INCHEMBIOL framework:

- Environmental persistence : Measure hydrolysis half-life (pH 5–9) and photodegradation rates using LC-MS.

- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC) and algal growth inhibition tests.

- Biotic transformations : Incubate with soil microbiota and analyze metabolites via HRMS .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against adenosine receptor subtypes (A, A) using the purine core as a scaffold. Validate with MD simulations (AMBER) to assess binding stability. Correlate with in vitro cAMP assays in HEK293 cells expressing recombinant receptors .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Apply a tiered approach:

- Experimental replication : Standardize assay conditions (e.g., cell line, ATP concentration).

- Meta-analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify confounding variables (e.g., solvent effects from DMSO).

- Mechanistic studies : Use CRISPR-edited cell lines to isolate target-specific effects .

Q. How can this compound be isolated from complex mixtures in natural product extracts?

- Methodological Answer : Employ preparative HPLC with a phenyl-hexyl stationary phase and gradient elution (water → methanol). For ionizable groups, use ion-pair chromatography (0.1% TFA). Confirm identity via LC-HRMS/MS and compare with synthetic standards .

Q. What theoretical frameworks guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Use the following frameworks:

- Structure-activity relationship (SAR) : Modify the ethyl ester to amides or ketones and assess solubility/logP.

- Pharmacophore modeling : Identify critical H-bond acceptors (purine carbonyls) and hydrophobic regions (chlorine substituent).

- Retrosynthetic analysis : Prioritize routes with minimal protecting groups (e.g., one-pot purine functionalization) .

Methodological Notes

- Data Validation : Cross-reference spectral data with databases (PubChem, SciFinder) and synthetic controls. Discrepancies in melting points or NMR shifts may indicate polymorphic forms .

- Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing (e.g., Test No. 201, 202) and institutional biosafety protocols for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.